(2-Amino-3-methylphenyl)methanol
Overview
Description
Synthesis Analysis
The synthesis of (2-Amino-3-methylphenyl)methanol and related compounds involves various chemical reactions, utilizing methanol as a key reagent or solvent. For instance, Sarki et al. (2021) employed methanol for N-methylation of amines and transfer hydrogenation of nitroarenes using RuCl3 as a catalyst, showcasing the versatility of methanol in facilitating various synthetic transformations (Sarki et al., 2021). Furthermore, the double reduction of cyclic sulfonamides for synthesizing related compounds highlights the synthetic pathways available for the production of complex structures starting from simple precursors (Evans, 2007).
Molecular Structure Analysis
The structural analysis of molecules similar to (2-Amino-3-methylphenyl)methanol involves various spectroscopic techniques. Ezeorah et al. (2018) synthesized and characterized a Schiff base via condensation, revealing insights into the molecular structure through crystallography and spectroscopy, demonstrating the importance of structural elucidation in understanding compound properties (Ezeorah et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving (2-Amino-3-methylphenyl)methanol and derivatives can vary widely. Li et al. (2012) described a method for direct N-monomethylation of aromatic primary amines using methanol, highlighting the compound's reactivity and potential in synthesizing N-methylated products (Li et al., 2012).
Physical Properties Analysis
The physical properties of (2-Amino-3-methylphenyl)methanol derivatives are crucial for their application. The crystal structure analysis of related compounds provides insights into their solid-state properties and interactions, as demonstrated by Davies et al. (2007), who explored the crystal structure of a methyl- and benzylidene-protected precursor (Davies et al., 2007).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability of (2-Amino-3-methylphenyl)methanol derivatives, are key to their utility in synthesis and applications. Jing et al. (2018) developed an efficient synthesis of (2-aminophenyl)(naphthalen-2-yl)methanones via photoinduced intramolecular rearrangement, showcasing the innovative approaches to manipulating the chemical properties of these compounds for desired outcomes (Jing et al., 2018).
Scientific Research Applications
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Chemical Synthesis
- (2-Amino-3-methylphenyl)methanol is a chemical compound with the formula C8H11NO . It’s used in chemical synthesis .
- The compound is available for purchase from chemical suppliers, indicating its use in laboratory settings .
- Unfortunately, the specific methods of application or experimental procedures are not provided in the sources .
- The outcomes of its use in chemical synthesis would depend on the specific reactions it’s used in, which are not detailed in the available sources .
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Catalysis
- There’s a mention of the methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes . While it doesn’t specifically mention (2-Amino-3-methylphenyl)methanol, it’s possible that similar compounds could be used in such reactions.
- The specific methods of application or experimental procedures are not provided in the source .
- The outcomes of its use in this context would depend on the specific reactions it’s used in, which are not detailed in the available source .
-
Molecular Simulations
- The Ambeed page also mentions that programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can produce impressive simulation visualizations . This suggests that (2-Amino-3-methylphenyl)methanol could be used in molecular simulations .
- The specific methods of application or experimental procedures are not provided in the sources .
- The outcomes of its use in this context would depend on the specific reactions it’s used in, which are not detailed in the available source .
-
Molecular Simulations
- The Ambeed page also mentions that programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD, etc can produce impressive simulation visualizations . This suggests that (2-Amino-3-methylphenyl)methanol could be used in molecular simulations .
- The specific methods of application or experimental procedures are not provided in the sources .
- The outcomes of its use in this context would depend on the specific reactions it’s used in, which are not detailed in the available source .
Safety And Hazards
properties
IUPAC Name |
(2-amino-3-methylphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-3-2-4-7(5-10)8(6)9/h2-4,10H,5,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTCWZZOKOBJIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60341941 | |
Record name | 2-Amino-3-methylbenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60341941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Amino-3-methylphenyl)methanol | |
CAS RN |
57772-50-6 | |
Record name | 2-Amino-3-methylbenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60341941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-3-methylbenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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